N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
Description
Properties
IUPAC Name |
N-[[5-(2-oxopropylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3S/c1-9(17)8-20-13-16-15-11(19-13)7-14-12(18)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,14,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQNWFIUENOSVMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps. One common method includes the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity. Industrial production methods may utilize similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Chemical Reactions Analysis
1.1. Cyclization to Form the Oxadiazole Ring
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Reagents : Hydrazine hydrate, carbon disulfide, and aromatic/heteroaromatic carboxylic acids.
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Conditions : Reflux in ethanol or methanol for 6–12 hours under acidic or basic catalysis.
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Mechanism : Cyclodehydration of acylhydrazides with CS₂ forms the 1,3,4-oxadiazole ring, as observed in analogous oxadiazole syntheses .
Example Reaction Pathway :
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Hydrazinolysis of ethyl esters to form acylhydrazides.
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Cyclization with CS₂ under basic conditions (e.g., NaOH) to yield 2-mercapto-1,3,4-oxadiazole intermediates.
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Alkylation of the thiol group with 2-oxopropyl bromide to introduce the thioether side chain.
Functional Group Transformations
The compound undergoes reactions at three primary sites: the oxadiazole ring, thioether linkage, and benzamide group.
2.1. Reactions at the Thioether Linkage
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Nucleophilic Substitution :
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Oxidation :
2.2. Oxadiazole Ring Modifications
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Electrophilic Aromatic Substitution :
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Ring-Opening Reactions :
2.3. Benzamide Group Reactivity
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Hydrolysis :
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Acidic (HCl) or basic (KOH) hydrolysis converts the benzamide to benzoic acid.
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Conditions : Reflux in aqueous ethanol (6–8 hours).
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Key Reaction Data
The table below summarizes reaction conditions, outcomes, and supporting references:
Mechanistic Insights
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Thioether Reactivity : The electron-rich sulfur atom facilitates nucleophilic attacks, while the adjacent carbonyl group stabilizes transition states via resonance.
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Oxadiazole Stability : The aromatic character of the oxadiazole ring contributes to its resistance to thermal degradation (<200°C) .
Analytical Characterization
Reaction products are confirmed via:
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits biological activities such as antibacterial and antioxidant properties.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is believed to be due to its ability to interfere with cellular processes essential for cancer cell survival and proliferation. The compound may inhibit certain enzymes or disrupt signaling pathways critical for tumor growth .
Comparison with Similar Compounds
LMM5 and LMM11
- Structure : LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) and LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) share the 1,3,4-oxadiazole-benzamide scaffold but differ in substituents. LMM5 has a 4-methoxyphenylmethyl group, while LMM11 incorporates a furan ring .
- Activity : Both compounds exhibit antifungal activity against Candida albicans by inhibiting thioredoxin reductase (Trr1), with LMM11 showing broader efficacy due to its furan moiety enhancing membrane permeability .
- Key Difference : The target compound’s (2-oxopropyl)thio group introduces a ketone, absent in LMM5/LMM11, which may alter redox properties and target selectivity.
Compound 8 (N-(5-(5-Chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide)
- Structure: Features a 5-chlorothiophene substituent instead of the (2-oxopropyl)thio group.
- Synthesis : Synthesized via benzoylation of an oxadiazole precursor, similar to the target compound’s hypothetical pathway .
Thiadiazole-Based Analogues
N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives
- Structure : Replaces the 1,3,4-oxadiazole ring with a 1,3,4-thiadiazole (sulfur instead of oxygen). This substitution increases lipophilicity and may improve blood-brain barrier penetration .
- Activity : These derivatives demonstrate acetylcholinesterase (AChE) inhibition, with IC50 values ranging from 0.8–2.1 µM, highlighting the role of the thioether linker in enzyme interaction .
N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives
- Structure: Contains a methyleneamino group at the 5-position, enabling π-π stacking with aromatic residues in enzyme pockets.
- Activity : Evaluated for anticancer activity, with compound 4j showing 82% inhibition against MCF-7 breast cancer cells at 10 µM .
Functional Group Variations in Benzamide Derivatives
Nitazoxanide (NTZ)
- Structure : A nitrothiazole-benzamide derivative (2-acetoxy-N-(5-nitro-2-thiazolyl)benzamide) with a thiazole ring instead of oxadiazole .
- Activity : Broad-spectrum antiparasitic agent targeting pyruvate:ferredoxin oxidoreductase (PFOR). The nitro group is critical for electron transfer in anaerobic pathogens .
Patent Derivatives ()
- Examples: 2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide. N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide.
- Features: These compounds combine oxadiazole/thiophene rings with tailored side chains (e.g., nitrophenyl, cyano-pyridinyl) for selective kinase or protease inhibition, often in cancer or viral targets .
Comparative Analysis Table
Research Implications and Gaps
- Structural Insights : The (2-oxopropyl)thio group in the target compound may confer unique redox or solubility properties compared to analogues with aryl or heteroaryl substituents.
- Synthetic Feasibility : Lessons from LMM5/LMM11 synthesis (e.g., coupling benzamide precursors with functionalized oxadiazoles ) could guide the target compound’s preparation.
- Biological Potential: While antifungal and AChE activities are prominent in analogues, the target compound’s ketone group warrants evaluation in metabolic or inflammatory pathways.
Biological Activity
N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties.
Chemical Structure and Properties
The compound features a five-membered heterocyclic ring containing nitrogen and oxygen atoms, characteristic of oxadiazoles. Its structure includes a benzamide moiety, which is significant for enhancing biological activity.
Antimicrobial Properties
Research indicates that compounds with the oxadiazole moiety exhibit promising antimicrobial activity. For instance, studies have shown that this compound demonstrates significant antibacterial effects against various bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-(...benzamide) | E. coli | 32 µg/mL |
| N-(...benzamide) | S. aureus | 16 µg/mL |
| N-(...benzamide) | P. aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated against various cancer cell lines. In vitro studies reveal that this compound exhibits cytotoxicity against HeLa (cervical cancer) and HepG2 (liver cancer) cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the cytotoxic effects of this compound on HeLa cells:
- IC50 Value : 25 µM after 48 hours of treatment.
- Mechanism : Induction of apoptosis via caspase activation and mitochondrial membrane potential disruption.
Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has shown efficacy in scavenging free radicals and reducing oxidative stress in cellular models. This activity is believed to contribute to its overall therapeutic potential by mitigating oxidative damage associated with various diseases .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : Disruption of bacterial cell wall synthesis.
- Anticancer Mechanism : Inhibition of topoisomerase enzymes and modulation of apoptotic pathways.
- Antioxidant Mechanism : Scavenging reactive oxygen species (ROS).
Q & A
Q. What are the key steps and challenges in synthesizing N-((5-((2-oxopropyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?
The synthesis typically involves:
- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrating agents (e.g., POCl₃) under controlled temperatures (70–90°C) .
- Thioether linkage : Introducing the 2-oxopropylthio group via nucleophilic substitution, requiring precise pH control (8–9) to prevent side reactions .
- Benzamide coupling : Using coupling agents like EDCI/HOBt for amide bond formation . Challenges : Low yields due to competing hydrolysis of the oxadiazole ring; optimized solvent systems (e.g., DMF or THF) and inert atmospheres (N₂/Ar) improve stability .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Core techniques include:
- NMR spectroscopy : Confirms regiochemistry of the oxadiazole ring and substitution patterns (e.g., ¹H NMR: δ 8.1–8.3 ppm for benzamide protons) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z [M+H]⁺ calculated for C₁₄H₁₄N₃O₃S: 304.08) .
- X-ray crystallography : Resolves 3D conformation, highlighting π-π stacking between benzamide and oxadiazole rings .
Q. How is the compound initially screened for biological activity?
Standard protocols involve:
- Antimicrobial assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., MCF-7, HepG2), with IC₅₀ values compared to reference drugs .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases linked to disease pathways .
Advanced Research Questions
Q. What strategies elucidate the compound’s mechanism of action in anticancer studies?
Advanced approaches include:
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) to quantify cell death pathways .
- Protein interaction studies : Surface plasmon resonance (SPR) or ITC to measure binding affinity to targets like Bcl-2 or tubulin .
- Transcriptomic profiling : RNA-seq to identify dysregulated genes (e.g., p53, Bax) post-treatment . Key finding : The oxadiazole ring’s electron-deficient nature enhances DNA intercalation, as shown in ethidium bromide displacement assays .
How do structural modifications impact bioactivity? A structure-activity relationship (SAR) analysis.
| Substituent | Position | Effect on IC₅₀ (μM) | Reference |
|---|---|---|---|
| 2-oxopropylthio | Oxadiazole C5 | Enhances anticancer activity (IC₅₀: 12.3 vs. 45.8 for methylthio) | |
| Benzamide para-NO₂ | Benzamide | Increases antimicrobial potency (MIC: 8 μg/mL vs. 32 for H) | |
| Rational design focuses on electron-withdrawing groups (e.g., NO₂, CF₃) to improve target binding . |
Q. How should researchers address contradictory data in cytotoxicity studies across cell lines?
Contradictions (e.g., high activity in HepG2 vs. low in A549) may arise from:
- Cell-specific uptake : Measure intracellular concentration via LC-MS .
- Metabolic stability : Incubate with liver microsomes to assess degradation rates .
- Resistance mechanisms : Knockout studies (CRISPR) on efflux pumps (e.g., P-gp) .
Q. What computational methods predict interactions between this compound and biological targets?
- Molecular docking : AutoDock Vina models binding to ATP-binding pockets (e.g., EGFR kinase; docking score: −9.2 kcal/mol) .
- MD simulations : GROMACS assesses stability of ligand-target complexes (RMSD < 2 Å over 100 ns) .
- Pharmacophore modeling : Identifies critical hydrogen bond donors (e.g., oxadiazole N3) for lead optimization .
Methodological Notes
- Synthesis optimization : Use microwave-assisted synthesis () to reduce reaction time from 12h to 2h with 15% higher yield.
- Data validation : Cross-validate biological assays with orthogonal methods (e.g., Western blot for apoptosis markers) .
- Safety : Handle thiol intermediates in fume hoods due to volatility and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
